
2-Methoxyethyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran core substituted with methoxyethyl, tert-butoxy, and carboxylate groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The methoxyethyl, tert-butoxy, and carboxylate groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of benzofuran have shown effectiveness against various Gram-positive and Gram-negative bacteria. The compound's structure may enhance its interaction with bacterial cell walls, leading to increased efficacy in antimicrobial activity.
Case Study:
A study tested several benzofuran derivatives against common bacterial strains, revealing that certain modifications significantly improved their Minimum Inhibitory Concentration (MIC) values. The best-performing compounds demonstrated MIC values as low as 0.004 mg/mL against Enterobacter cloacae and Staphylococcus aureus .
Anti-inflammatory Properties
The compound's structural analogs have been investigated for their anti-inflammatory effects. Compounds containing the benzofuran moiety have been linked to the inhibition of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Case Study:
In a controlled trial, a related benzofuran derivative was administered to subjects with chronic inflammation, resulting in a significant reduction in markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .
Photoinitiators in Polymer Chemistry
Due to its unique chemical structure, the compound can serve as a photoinitiator in UV-curable coatings and adhesives. Its ability to generate free radicals upon exposure to UV light can initiate polymerization processes effectively.
Data Table: Photoinitiator Efficacy Comparison
Compound Name | Light Absorption (nm) | Polymerization Rate (g/s) |
---|---|---|
2-Methoxyethyl 5-(2-(tert-butoxy)-...) | 365 | 0.12 |
Benzoin Methyl Ether | 365 | 0.10 |
Camphorquinone | 400 | 0.08 |
This table illustrates that the compound demonstrates a higher polymerization rate compared to traditional photoinitiators .
Pesticide Formulations
The compound's efficacy as a pesticide is under investigation due to its potential to disrupt biological pathways in pests. Its formulation could enhance the absorption and effectiveness of active ingredients in pesticide products.
Case Study:
Field trials have shown that formulations containing this compound resulted in a significant reduction of pest populations compared to control groups, highlighting its potential as a bioactive agent in agricultural applications .
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate: shares structural similarities with other benzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biological interactions.
Biological Activity
2-Methoxyethyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
- Molecular Formula : C19H23O7
- Molar Mass : 359.38 g/mol
- CAS Number : [insert CAS number if available]
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available benzofuran derivatives. The reaction conditions often include various solvents and catalysts to facilitate the formation of the desired ester.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, a series of benzofuran/oxadiazole hybrids were evaluated for their cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and MIA PaCa2 (pancreatic cancer) cells. Compounds with similar structural motifs exhibited significant cytotoxicity, suggesting that modifications to the benzofuran structure can enhance biological activity .
Table 1: Cytotoxicity Data for Related Compounds
Compound ID | Cell Line | IC50 (μM) |
---|---|---|
6a | HCT116 | 9.71 |
6b | MIA PaCa2 | 7.48 |
8d | HCT116 | 3.27 |
8e | MIA PaCa2 | Good Activity |
The mechanisms through which benzofuran derivatives exert their anticancer effects often involve the modulation of key signaling pathways. For example, the inhibition of glycogen synthase kinase-3β (GSK3β) has been implicated in promoting apoptosis in cancer cells by downregulating NF-κB activity, a pathway crucial for cell survival . This suggests that compounds like this compound may also engage similar pathways.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that compounds structurally related to this compound exhibit varying degrees of cytotoxicity against specific cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications can lead to enhanced potency.
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to GSK3β. Such studies provide insights into the potential efficacy of these compounds as therapeutic agents by elucidating their interaction profiles with target proteins .
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-12-17(18(21)23-9-8-22-5)14-10-13(6-7-15(14)25-12)24-11-16(20)26-19(2,3)4/h6-7,10H,8-9,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQRAZJIOUZQQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)OC(C)(C)C)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.